molecular formula C17H17FN2O3 B5129609 N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide CAS No. 6192-99-0

N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide

Cat. No.: B5129609
CAS No.: 6192-99-0
M. Wt: 316.33 g/mol
InChI Key: RRZOLHIJZPPLLI-UHFFFAOYSA-N
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Description

N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group and a fluorophenylmethyl group attached to an oxamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide typically involves a multi-step process. One common method includes the reaction of 2-ethoxyaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with oxalyl chloride to yield the final oxamide product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide
  • N’-(2-ethoxyphenyl)-N-[(4-chlorophenyl)methyl]oxamide
  • N’-(2-ethoxyphenyl)-N-[(4-bromophenyl)methyl]oxamide

Uniqueness

N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide stands out due to its specific combination of ethoxy and fluorophenyl groups, which may confer unique chemical and biological properties. This uniqueness can make it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)16(21)19-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZOLHIJZPPLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367514
Record name N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6192-99-0
Record name N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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